

# An In-depth Technical Guide to Methylamino-PEG2-acid for Bioconjugation

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## Compound of Interest

Compound Name: Methylamino-PEG2-acid

Cat. No.: B608983

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methylamino-PEG2-acid** is a heterobifunctional linker molecule integral to the field of bioconjugation. Its structure, featuring a methylamine group at one terminus and a carboxylic acid at the other, connected by a discrete two-unit polyethylene glycol (PEG) spacer, offers significant versatility in covalently linking biomolecules. This guide provides a comprehensive overview of the key features, physicochemical properties, and applications of **Methylamino-PEG2-acid**, with a focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The inclusion of a hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugates.<sup>[1]</sup>

## Core Features and Physicochemical Properties

**Methylamino-PEG2-acid** is a valuable tool in bioconjugation due to its defined structure and dual reactivity. The methylamine group provides a nucleophilic site for reaction with various electrophiles, while the carboxylic acid can be activated to react with nucleophiles, most notably primary amines.

## Physicochemical Data

Property	Value	Reference
Chemical Name	3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid hydrochloride	[2]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> ClNO <sub>4</sub>	[2]
Molecular Weight	227.69 g/mol	[2]
CAS Number	1807503-87-2	[2]
Appearance	Solid	[2]
Purity	Typically >98%	[1][3]
Solubility	Soluble in Water, DMSO, DMF	[1]
Storage Conditions	Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.	[2]

## Reactivity and Stability

The reactivity of **Methylamino-PEG2-acid** is governed by its two functional groups, with optimal reaction conditions dependent on the desired transformation.

Functional Group	Reactive Partners	Optimal pH for Reaction	Key Considerations
Methylamine (-NHCH <sub>3</sub> )	Activated esters (e.g., NHS esters), Carboxylic acids (with activators), Aldehydes, Ketones	7.0 - 8.5	At this pH, the amine is sufficiently deprotonated to act as a nucleophile.
Carboxylic Acid (-COOH)	Primary amines (with activators like EDC, HATU)	Activation: 4.5 - 7.2; Conjugation: 7.0 - 8.0	The carboxylic acid requires activation to form a reactive intermediate.

Note: The stability of the formed amide and ester bonds is generally high, though ester linkages are susceptible to hydrolysis, particularly at non-neutral pH.

## Experimental Protocols

The following are detailed methodologies for the two primary modes of conjugation with **Methylamino-PEG2-acid**.

### Protocol 1: Conjugation via the Carboxylic Acid Moiety (EDC/NHS Coupling)

This protocol describes the activation of the carboxylic acid of **Methylamino-PEG2-acid** and its subsequent conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

- **Methylamino-PEG2-acid**
- Amine-containing molecule
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Reagent Preparation:

- Dissolve **Methylamino-PEG2-acid** in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.
- Dissolve the amine-containing molecule in Coupling Buffer.
- Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.
- Activation of Carboxylic Acid:
  - In a reaction tube, combine **Methylamino-PEG2-acid** (1 equivalent) with EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.2 equivalents) in Activation Buffer.
  - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Conjugation to Amine:
  - Immediately add the activated **Methylamino-PEG2-acid** solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker to the amine is a common starting point.
  - Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.
  - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching:
  - Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.
  - Incubate for 30 minutes at room temperature.
- Purification:
  - Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or another appropriate purification method.

## Protocol 2: Conjugation via the Methylamine Moiety

This protocol details the reaction of the methylamine group of **Methylamino-PEG2-acid** with an activated carboxylic acid (e.g., an NHS ester).

Materials:

- **Methylamino-PEG2-acid**
- NHS ester-containing molecule
- Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., reverse-phase HPLC, silica gel chromatography)

Procedure:

- Reagent Preparation:
  - Dissolve **Methylamino-PEG2-acid** (1.2 equivalents) in the Reaction Buffer.
  - Dissolve the NHS ester-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
- Conjugation Reaction:
  - Slowly add the solution of the NHS ester-containing molecule to the **Methylamino-PEG2-acid** solution with gentle stirring.
  - Ensure the final concentration of the organic solvent does not exceed 10-20% (v/v) to maintain the integrity of biomolecules, if applicable.
  - Allow the reaction to proceed for 1-4 hours at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
- Purification:

- Purify the conjugate using an appropriate method such as reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.

## Applications in Drug Development

### PROTAC Development

**Methylamino-PEG2-acid** is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[4] The linker connects a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The synthesis of the PROTAC ARV-771, a potent degrader of BET bromodomain proteins, involves a linker with a similar methylamino-PEG-acid structure.[4]

#### Workflow for PROTAC Synthesis using **Methylamino-PEG2-acid**



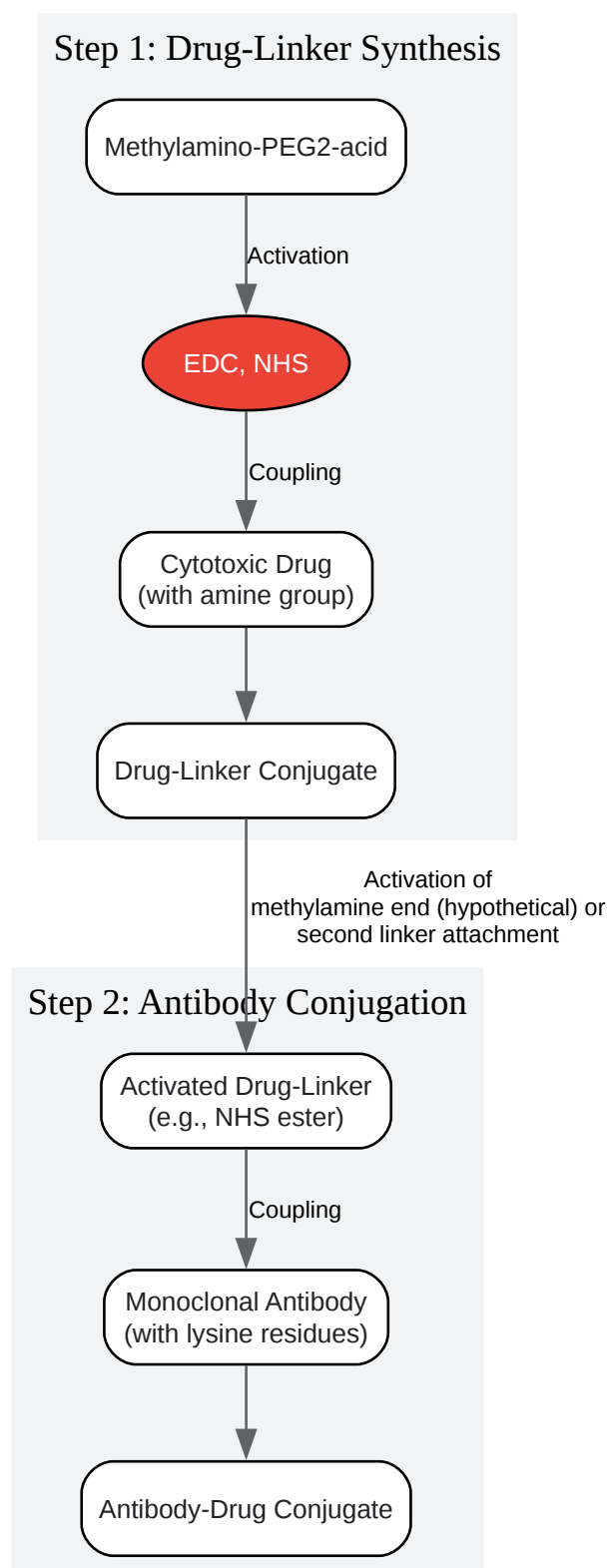
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Caption: Workflow for the synthesis and mechanism of a PROTAC using **Methylamino-PEG2-acid**.

### Antibody-Drug Conjugate (ADC) Development

In ADC development, **Methylamino-PEG2-acid** can be used to link a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can help to mitigate aggregation that is sometimes observed with hydrophobic drug linkers.

#### General Workflow for ADC Synthesis



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Caption: General workflow for the synthesis of an ADC using **Methylamino-PEG2-acid**.

## Conclusion

**Methylamino-PEG2-acid** is a versatile and valuable heterobifunctional linker for bioconjugation. Its well-defined structure, dual reactivity, and the presence of a hydrophilic PEG spacer make it an ideal building block for the construction of complex biomolecules, including ADCs and PROTACs. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful tool in their work. The continued application of such linkers is expected to drive further innovation in the development of targeted therapeutics.

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